(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate

Biocatalysis Chiral resolution Aliskiren synthesis

(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate (CAS 324519-67-7) is an enantiomerically pure α,β-unsaturated ester belonging to the 5-halo-2-alkylpent-4-enoate class. With molecular formula C10H17ClO2 and exact mass 204.092 Da, it serves as a chiral building block in the convergent synthesis of Aliskiren, an orally active renin inhibitor.

Molecular Formula C10H17ClO2
Molecular Weight 204.69 g/mol
Cat. No. B12584276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate
Molecular FormulaC10H17ClO2
Molecular Weight204.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=CCl)C(C)C
InChIInChI=1S/C10H17ClO2/c1-4-13-10(12)9(8(2)3)6-5-7-11/h5,7-9H,4,6H2,1-3H3/b7-5+/t9-/m0/s1
InChIKeyKTYPEEJPWXCWGE-IWGCBNPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate: A Chiral Aliskiren Intermediate for Targeted Synthesis


(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate (CAS 324519-67-7) is an enantiomerically pure α,β-unsaturated ester belonging to the 5-halo-2-alkylpent-4-enoate class. With molecular formula C10H17ClO2 and exact mass 204.092 Da, it serves as a chiral building block in the convergent synthesis of Aliskiren, an orally active renin inhibitor [1]. The compound features a (2S) stereocenter and (4E) double bond geometry, a chloroalkene moiety primed for Grignard coupling, and an ethyl ester group that distinguishes it from the more commonly referenced methyl ester analog [2].

Why Generic Substitution of (S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate Fails: Ester-Specific Enzyme Recognition and Route Dependency


In-class compounds—including the methyl ester (CAS 387353-77-7), free acid (CAS 324519-66-6), and racemic ethyl ester (CAS 324519-65-5)—cannot be freely interchanged because the ester alkyl group dictates enzyme recognition during kinetic resolution, reaction kinetics during downstream Grignard coupling, and compatibility with the overall synthetic route. The ethyl ester is hydrolyzed by porcine liver esterase (PLE) isoforms distinct from those that process the methyl ester [1], and its different lipophilicity (LogP ~2.96 vs. ~2.48 for the free acid) [2] alters phase-transfer behavior and extraction efficiency. These differences propagate into enantiomeric purity, yield, and regulatory acceptability of the final API.

Quantitative Differentiation Evidence for (S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate


Enzyme Resolution: PLE-Catalyzed Kinetic Resolution of the Ethyl Ester vs. APLE-Catalyzed Resolution of the Methyl Ester

The (S,E)-ethyl ester is resolved under dynamic kinetic resolution (DKR) conditions using crude porcine liver esterase (PLE), delivering the (2S,4E) enantiomer as the Aliskiren intermediate while recycling the mother liquor to yield (2R,4E)-5-chloro-2-isopropylpent-4-enoic acid in 88% recovered yield [1]. In contrast, the methyl ester is resolved by a recombinantly expressed single isoform, alternative pig liver esterase (APLE), which hydrolyzes methyl-(2R,4E)-5-chloro-2-isopropyl-4-pentenoate with an enantioselectivity factor E > 200 [2]. The two esters are processed by different PLE isoforms: crude PLE cleaves the racemic methyl ester, but the recombinantly expressed γ-isoform of PLE does not—APLE is required [2]. This indicates that the ethyl ester engages a distinct ensemble of PLE isoforms, a factor that directly impacts batch-to-batch consistency and enzyme sourcing strategy.

Biocatalysis Chiral resolution Aliskiren synthesis

Regulatory Viability: Mammalian vs. Non-Mammalian Enzyme Sourcing for Chiral Resolution

The ethyl ester resolution demonstrated by Wu et al. employs crude porcine liver esterase (PLE), an animal-derived enzyme [1]. The methyl ester resolution described in EP 1626093 A1 and US 2010/0248337 A1 uses a non-mammalian esterase from Rhodosporidium toruloides (yeast), explicitly developed to avoid the regulatory constraints of animal-derived enzymes . The European Medicines Agency 'Note for Guidance on Minimizing the Risk of Transmitting Spongiform Encephalopathy Agents' (EMEA/410/01/01 Rev2, enforceable since July 2004) imposes stringent documentation and sourcing requirements on animal-derived biocatalysts, making non-mammalian alternatives commercially preferred for pharmaceutical intermediate production . The ethyl ester PLE-based process has demonstrated 88% yield at laboratory scale but has not been validated with non-mammalian enzymes [1], whereas the methyl ester process using Rhodosporidium toruloides esterase has been developed for industrial application .

Pharmaceutical regulation Enzyme sourcing TSE/BSE risk

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Methyl Ester and Free Acid

The (S,E)-ethyl ester exhibits a calculated LogP of approximately 2.96 and polar surface area (PSA) of 26.30 Ų [1]. The corresponding free acid (CAS 324519-66-6) has a LogP of 2.49 and PSA of 37.30 Ų, while the methyl ester (CAS 387353-77-7) has a lower molecular weight (190.67 g/mol) and correspondingly lower LogP . The ethyl ester's higher LogP (~0.47 log units above the free acid) translates to an approximately 3-fold greater partition into organic solvents during liquid-liquid extraction, facilitating product isolation [1]. Additionally, the ethyl ester lacks hydrogen bond donors (0 donors) while the free acid has 1 donor, affecting crystallization behavior and salt formation potential .

Drug intermediate Lipophilicity Extraction efficiency

Synthetic Route Compatibility: Ethyl Isovalerate vs. Methyl Isovalerate Starting Materials

The ethyl ester is synthesized by condensation of ethyl isovalerate with (E)-1,3-dichloropropene using BuLi/DIA in THF, yielding racemic ethyl 5-chloro-2-isopropylpent-4-enoate, which is then resolved enzymatically [1]. The corresponding methyl ester route starts from methyl isovalerate. Both routes converge on Aliskiren via Grignard addition of a 3-aryl-2-isopropyl-1-chloropropane-derived reagent to the nitrone function of a pseudoephedrine spiroannellated γ-butyrolactone [2]. However, the ethyl ester's different steric bulk at the ester group can influence the rate and selectivity of the subsequent Grignard coupling or transesterification steps. The racemic ethyl ester synthetic route described in the Drug Synthesis Database explicitly uses NaOH/ethanol hydrolysis to generate the racemic acid, whereas the methyl ester route may use different hydrolysis conditions [1].

Process chemistry Grignard coupling Route scouting

Optimal Application Scenarios for (S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate in Research and Industrial Settings


Laboratory-Scale Aliskiren Synthesis Using PLE-Based Kinetic Resolution

When a laboratory or CDMO has established protocols using porcine liver esterase (PLE) for dynamic kinetic resolution and does not face stringent TSE/BSE regulatory oversight, the (S,E)-ethyl ester is the direct substrate. Wu et al. demonstrated that racemic ethyl ester can be resolved with PLE to yield the desired (2S,4E) enantiomer, while the unreacted (2R) ester is hydrolyzed to the (2R) acid and recovered in 88% yield from the mother liquor [1]. This scenario is appropriate for medicinal chemistry laboratories or early preclinical development where rapid chiral intermediate access is prioritized over industrial regulatory compliance.

Process Development for Non-Mammalian Enzyme Screening

The ethyl ester serves as a screening substrate for identifying non-mammalian esterases or lipases capable of enantioselective hydrolysis, analogous to how the methyl ester was screened against Rhodosporidium toruloides esterase in EP 1626093 A1 . Because the ethyl ester engages different PLE isoforms than the methyl ester [2], it provides an orthogonal substrate for enzyme discovery programs aiming to expand the toolbox of non-animal-derived biocatalysts for chiral α,α-disubstituted ester resolution.

Extractive Work-Up Optimization Studies

The ethyl ester's LogP advantage (~2.96 vs. 2.49 for the free acid) enables more efficient liquid-liquid extraction from aqueous reaction mixtures [3]. Process engineers optimizing Aliskiren intermediate isolation can exploit this ~3-fold partition coefficient difference to reduce solvent consumption, shorten cycle times, and improve yield in the work-up step following either enzymatic resolution or alkylation. This is particularly relevant when switching from free acid intermediates to ester intermediates in continuous flow processes.

Chiral Purity Reference Standard for Racemic Ester Resolution Monitoring

The (S,E)-ethyl ester, with defined stereochemistry at the C2 position, serves as an authentic chiral reference standard for HPLC method development to monitor the progress of racemic ester resolution. The distinct retention time of the ethyl ester (vs. methyl ester or free acid) in chiral stationary phase HPLC allows simultaneous monitoring of both enantiomers of the ethyl ester and any hydrolyzed acid byproducts [1][3]. This is critical for quality control in procurement lots where enantiomeric excess (ee) must be verified before use in downstream Aliskiren fragment coupling.

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